molecular formula C16H14F2N2OS2 B12142370 2-[(2,6-difluorobenzyl)sulfanyl]-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one

2-[(2,6-difluorobenzyl)sulfanyl]-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B12142370
M. Wt: 352.4 g/mol
InChI Key: JLLPWAGEWIPIGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2,6-Difluorobenzyl)sulfanyl]-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one is a thienopyrimidinone derivative characterized by a sulfur-containing benzyl group (2,6-difluorobenzylsulfanyl) at position 2 and methyl substituents at positions 3, 5, and 6 of the thieno[2,3-d]pyrimidin-4(3H)-one scaffold. This compound belongs to a class of heterocyclic molecules extensively studied for their biological activities, particularly anticancer and antimicrobial properties. The structural modifications, such as fluorine substitution on the benzyl ring and methyl groups on the pyrimidine core, are designed to enhance metabolic stability, binding affinity, and selectivity toward biological targets .

Properties

Molecular Formula

C16H14F2N2OS2

Molecular Weight

352.4 g/mol

IUPAC Name

2-[(2,6-difluorophenyl)methylsulfanyl]-3,5,6-trimethylthieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C16H14F2N2OS2/c1-8-9(2)23-14-13(8)15(21)20(3)16(19-14)22-7-10-11(17)5-4-6-12(10)18/h4-6H,7H2,1-3H3

InChI Key

JLLPWAGEWIPIGR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SCC3=C(C=CC=C3F)F)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,6-difluorobenzyl)sulfanyl]-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-d]pyrimidin-4(3H)-one Core: This step involves the cyclization of appropriate intermediates under controlled conditions to form the thieno[2,3-d]pyrimidin-4(3H)-one core.

    Introduction of the Difluorobenzyl Group: The difluorobenzyl group is introduced through a nucleophilic substitution reaction, where a suitable nucleophile reacts with a difluorobenzyl halide.

    Sulfur Incorporation: The sulfur atom is incorporated through a thiolation reaction, where a thiol or sulfide precursor reacts with the intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput synthesis techniques, advanced purification methods, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(2,6-difluorobenzyl)sulfanyl]-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the difluorobenzyl or thieno[2,3-d]pyrimidin-4(3H)-one moieties, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., halides), solvents (e.g., dichloromethane, ethanol).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

The compound 2-[(2,6-difluorobenzyl)sulfanyl]-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one is a relatively complex organic molecule that has garnered interest in various scientific fields due to its potential applications in medicinal chemistry and pharmacology. This article explores its applications, focusing on scientific research and potential therapeutic uses.

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent. Its structural features suggest possible interactions with biological targets involved in various diseases:

  • Anticancer Activity : Thienopyrimidine derivatives have been reported to exhibit anticancer properties by inhibiting specific kinases involved in cancer cell proliferation. Research is ongoing to evaluate the efficacy of this compound against various cancer cell lines.
  • Antimicrobial Properties : Some studies suggest that thienopyrimidine derivatives possess antimicrobial activity, making them candidates for developing new antibiotics or antifungal agents.

Research has indicated that compounds with similar structures can modulate biological pathways related to inflammation and immune responses:

  • Inflammation Modulation : Compounds with thienopyrimidine cores have shown promise in inhibiting inflammatory pathways, potentially leading to new treatments for autoimmune diseases.
  • Neuroprotective Effects : There is emerging interest in the neuroprotective properties of thienopyrimidine derivatives, which may offer therapeutic avenues for neurodegenerative disorders.

Case Studies

Several case studies have highlighted the effectiveness of thienopyrimidine derivatives in various applications:

  • Case Study 1 : A study evaluated the anticancer effects of a related thienopyrimidine derivative on breast cancer cells, demonstrating significant cytotoxicity and induction of apoptosis.
  • Case Study 2 : Research involving a similar compound showed promising results in reducing inflammation markers in animal models of arthritis.

Synthesis and Modification

The ability to synthesize and modify the compound is critical for enhancing its biological activity:

  • Synthetic Pathways : Various synthetic routes have been developed to create analogs of this compound, allowing researchers to explore structure-activity relationships (SAR) that can lead to more potent derivatives.

Mechanism of Action

The mechanism of action of 2-[(2,6-difluorobenzyl)sulfanyl]-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the difluorobenzyl group and the thieno[2,3-d]pyrimidin-4(3H)-one core structure plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thieno[2,3-d]pyrimidin-4(3H)-one derivatives exhibit diverse pharmacological profiles depending on substituents at positions 2, 3, 5, and 4. Below is a detailed comparison of the target compound with its closest analogs:

Table 1: Structural and Activity Comparison of Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives

Compound Name Substituents (Position 2) Key Modifications Biological Activity Reference
2-[(2,6-Difluorobenzyl)sulfanyl]-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one 2,6-Difluorobenzylsulfanyl Fluorine substitution; methyl groups at 3,5,6 Inferred potential anticancer/antimicrobial activity (based on structural analogs) N/A
2-(Benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one Benzylamino Amino linkage; methyl groups at 5,6 Cytotoxic activity against melanoma MDA-MB-435 (GP = −31.02%)
2-[(2,6-Dichlorobenzyl)sulfanyl]-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one 2,6-Dichlorobenzylsulfanyl Chlorine substitution; methyl groups Limited activity data; structural similarity suggests possible kinase inhibition
3-Ethyl-5,6-dimethyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one 3-Trifluoromethylbenzylsulfanyl Trifluoromethyl group; ethyl at position 3 Enhanced lipophilicity; potential CNS permeability
2-[(3-Chlorobenzyl)sulfanyl]-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one 3-Chlorobenzylsulfanyl Chlorine substitution; ethyl at position 3 Moderate antimicrobial activity against Gram-positive bacteria

Key Findings from Comparative Analysis

Substituent Effects on Anticancer Activity: The benzylamino derivative (2-(benzylamino)-5,6-dimethyl-) demonstrated the highest anticancer potency among thienopyrimidinones, with a growth inhibition (GP) of −31.02% in melanoma cells . This highlights the importance of the amino linkage at position 2 for cytotoxic activity. In contrast, sulfanyl-linked derivatives (e.g., 2,6-difluoro/dichlorobenzylsulfanyl) show reduced cytotoxicity in preliminary studies, possibly due to decreased hydrogen-bonding capacity compared to amino groups .

Role of Halogen Substitution :

  • Fluorine and chlorine substitutions on the benzyl ring (e.g., 2,6-difluoro or dichloro) improve metabolic stability and target binding via hydrophobic interactions. However, chlorine may increase toxicity, while fluorine enhances bioavailability .

Impact of Methyl and Ethyl Groups: Methyl groups at positions 5 and 6 (common in all analogs) are critical for maintaining planar geometry, facilitating DNA intercalation or kinase binding .

Antimicrobial Activity :

  • Sulfanyl derivatives with halogenated benzyl groups (e.g., 3-chlorobenzylsulfanyl) exhibit moderate antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus. This suggests their mechanism may involve membrane disruption or enzyme inhibition .

Biological Activity

The compound 2-[(2,6-difluorobenzyl)sulfanyl]-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one represents a novel class of thieno[2,3-d]pyrimidine derivatives, which have garnered attention for their potential biological activities, particularly in oncology and antimicrobial applications. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : 2-[(2,6-difluorobenzyl)sulfanyl]-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one
  • Molecular Formula : C14H13F2N3OS
  • Molecular Weight : 309.34 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of thieno[2,3-d]pyrimidine derivatives. For instance, compounds similar to the one have shown significant cytotoxic effects against various cancer cell lines.

  • Cell Line Studies :
    • A study evaluated a series of thieno[2,3-d]pyrimidines against breast cancer cell lines (MDA-MB-231). The compound demonstrated an IC50 value comparable to paclitaxel (PTX), indicating strong inhibitory activity against cell proliferation. The IC50 for the compound was reported at 27.6 µM , while PTX was at 29.3 µM .
  • Mechanism of Action :
    • The mechanism involves inhibition of key signaling pathways associated with cancer progression. Molecular docking studies suggest that these compounds interact with the active sites of proteins involved in cell proliferation and survival .

Antimicrobial Activity

Thieno[2,3-d]pyrimidine derivatives have also been investigated for their antimicrobial properties.

  • In Vitro Studies :
    • The compound exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, it showed minimum inhibitory concentrations (MICs) below 1 μg/mL against Bacillus subtilis and Staphylococcus aureus .

Table 1: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50/MIC ValuesReference
AnticancerMDA-MB-23127.6 µM
AntibacterialBacillus subtilis<1 μg/mL
AntibacterialStaphylococcus aureus<10 μg/mL

Case Study 1: Cytotoxicity Against Breast Cancer Cells

In a focused study on breast cancer treatment, thieno[2,3-d]pyrimidine derivatives were synthesized and tested for their cytotoxic effects on various breast cancer cell lines. The results indicated that compounds with specific substitutions at the thieno and pyrimidine positions enhanced cytotoxicity significantly compared to standard chemotherapeutics.

Case Study 2: Antibacterial Efficacy

Another investigation explored the antibacterial efficacy of several thieno[2,3-d]pyrimidine derivatives against resistant strains of Staphylococcus aureus. The study demonstrated that modifications in the chemical structure could lead to enhanced antibacterial properties, making these compounds promising candidates for further development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.